molecular formula C4H6O2S2 B13811953 (3R)-dithiolane-3-carboxylic acid

(3R)-dithiolane-3-carboxylic acid

Cat. No.: B13811953
M. Wt: 150.2 g/mol
InChI Key: SHMXLCRUTGTGGS-GSVOUGTGSA-N
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Description

(3R)-dithiolane-3-carboxylic acid is an organic compound characterized by a five-membered ring containing two sulfur atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-dithiolane-3-carboxylic acid typically involves the formation of the dithiolane ring followed by the introduction of the carboxylic acid group. One common method includes the reaction of a suitable dithiol with a halogenated carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the dithiolane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(3R)-dithiolane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

(3R)-dithiolane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3R)-dithiolane-3-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The sulfur atoms in the dithiolane ring can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dithiolane derivatives: Compounds with similar dithiolane rings but different substituents.

    Carboxylic acids: Compounds with similar carboxylic acid groups but different ring structures.

Uniqueness

(3R)-dithiolane-3-carboxylic acid is unique due to the combination of the dithiolane ring and the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H6O2S2

Molecular Weight

150.2 g/mol

IUPAC Name

(3R)-dithiolane-3-carboxylic acid

InChI

InChI=1S/C4H6O2S2/c5-4(6)3-1-2-7-8-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1

InChI Key

SHMXLCRUTGTGGS-GSVOUGTGSA-N

Isomeric SMILES

C1CSS[C@H]1C(=O)O

Canonical SMILES

C1CSSC1C(=O)O

Origin of Product

United States

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